molecular formula C18H16FN7O B2495403 N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide CAS No. 1007047-08-6

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide

Cat. No.: B2495403
CAS No.: 1007047-08-6
M. Wt: 365.372
InChI Key: NEGQCENGUQGHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1, a 3-methylpyrazole moiety at position 4, and a propanamide side chain at position 5 of the pyrazole ring. Its molecular formula is C₂₂H₂₀FN₇O, with an average mass of 417.45 g/mol and a ChemSpider ID of 1007060-79-8 .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN7O/c1-3-16(27)23-15-8-11(2)24-26(15)18-14-9-22-25(17(14)20-10-21-18)13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQCENGUQGHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl group and the propanamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

  • Example 53 (Patent): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences: Incorporates a chromen-4-one group and a sulfonamide substituent. The chromenone moiety may enhance π-stacking interactions in biological targets . Synthesis: Utilizes Suzuki-Miyaura coupling with boronic acids, contrasting with the target compound’s propanamide side chain .

Hybrid Pyrazolo-Thieno Pyrimidines

  • Synthesis: Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate .

Substituent Effects

Fluorophenyl Groups

  • Example 33 (Patent): 2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key Differences: Dual fluorine atoms on the phenyl ring enhance metabolic stability and lipophilicity compared to the target compound’s single 4-fluorophenyl group .

Propanamide vs. Sulfonamide Side Chains

  • Example 41 (Patent): 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Key Differences: A methylthio group at position 3 of the pyrimidine ring may confer redox activity, unlike the target compound’s unmodified pyrimidine core .

Notes on Structural and Methodological Considerations

Crystallography Tools : Several analogs (e.g., compounds) were structurally confirmed using SHELX software, a widely validated tool for small-molecule refinement .

Synthetic Challenges : The target compound’s propanamide group may require careful coupling conditions to avoid side reactions, whereas sulfonamide derivatives (e.g., Example 53) employ robust cross-coupling methodologies .

Biological Implications : Fluorine substituents are common in patent examples (e.g., Examples 33, 41) to enhance bioavailability, suggesting the target compound’s 4-fluorophenyl group may confer similar advantages .

Biological Activity

N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is thought to be mediated through its interactions with various molecular targets, including kinases and other enzymes. The presence of the 4-fluorophenyl group enhances hydrophobic interactions with target proteins, potentially influencing their activity.

Biological Activity Overview

Research has shown that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit significant anti-inflammatory and anticancer properties. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines. Below are key findings from recent studies:

Anticancer Activity

A study reported that derivatives of pyrazolo[3,4-d]pyrimidines demonstrated potent cytotoxicity in various cancer cell lines. For instance, compounds similar to this compound showed IC50 values ranging from 0.07 µM to 49.85 µM against different cancer types, indicating strong potential as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926
N-{...}VariousTBDThis Study

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in treating cancer:

  • MCF7 Breast Cancer Model : In vitro studies showed that a related pyrazolo compound exhibited an IC50 value of 3.79 µM against MCF7 cells, suggesting strong antiproliferative activity.
  • Lung Cancer Models : Compounds derived from this scaffold were tested against A549 lung cancer cells with significant growth inhibition noted at concentrations as low as 26 µM .

Additional Biological Activities

Apart from anticancer properties, pyrazolo derivatives have been explored for their anti-inflammatory effects and potential applications in diabetes management as enzyme inhibitors or activators . This broad spectrum of activity positions them as versatile candidates for drug development.

Q & A

Basic: What are the key steps in synthesizing N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide?

The synthesis typically involves multi-step heterocyclic coupling and functionalization:

  • Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of a pyrazole precursor with a fluorophenyl-substituted pyrimidine intermediate. Reaction conditions (e.g., reflux in ethanol with triethylamine as a catalyst) are critical for yield optimization .
  • Propanamide Introduction : Use a nucleophilic substitution or coupling reaction (e.g., Buchwald-Hartwig amination) to attach the propanamide group. Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) under inert atmospheres improve efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DCM/hexane) ensure >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. The 4-fluorophenyl group shows distinct aromatic splitting (δ 7.2–7.8 ppm) and a fluorine-coupled signal .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular weight (e.g., m/z ~450–460) .
  • X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for structure-activity analysis .

Basic: How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility : Use DMSO as a primary solvent (stock solutions at 10 mM). For aqueous assays, dilute in PBS with <0.1% Tween-80 to prevent precipitation .
  • Stability : Store lyophilized powder at –80°C. Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to establish shelf-life .

Advanced: How can structural modifications improve target binding affinity?

  • Substituent Analysis : Replace the 3-methyl group on the pyrazole with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Fluorine Scanning : Introduce additional fluorine atoms on the phenyl ring to modulate electron-withdrawing effects and improve metabolic stability .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like JAK2 or EGFR, guiding rational design .

Advanced: How to resolve contradictions in kinase inhibition data across studies?

  • Assay Standardization : Use consistent ATP concentrations (e.g., 1 mM) and enzyme isoforms (e.g., EGFR-T790M vs. wild-type) to minimize variability .
  • Orthogonal Validation : Combine biochemical assays (e.g., ADP-Glo™) with cellular phosphorylation assays (Western blot for p-ERK/p-STAT3) to confirm target engagement .
  • Crystallographic Analysis : Compare inhibitor-bound crystal structures (e.g., PDB entries) to identify conformational changes affecting IC₅₀ values .

Advanced: What strategies mitigate off-target effects in cellular models?

  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits. Prioritize compounds with >100-fold selectivity .
  • CRISPR Knockout : Generate isogenic cell lines lacking the primary target (e.g., EGFR-KO) to isolate compound-specific effects .
  • Metabolomic Profiling : LC-MS/MS-based untargeted metabolomics identifies pathways perturbed by off-target activity .

Advanced: How to address low yields in propanamide coupling reactions?

  • Catalyst Optimization : Replace Pd(OAc)₂ with Pd₂(dba)₃ and XPhos to enhance catalytic turnover. Use microwave-assisted synthesis (100°C, 30 min) for faster kinetics .
  • Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) to prevent side reactions during coupling .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with LiHMDS as a base to improve nucleophilicity .

Advanced: What computational tools predict metabolic liabilities of this compound?

  • ADMET Prediction : Use SwissADME or ADMET Predictor to assess CYP450 inhibition, hepatic clearance, and P-glycoprotein efflux .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4 oxidation, glucuronidation) with StarDrop or MetaSite .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to evaluate stability in human serum albumin, guiding prodrug design .

Advanced: How does the 4-fluorophenyl group influence pharmacokinetics?

  • Absorption : Fluorine’s electronegativity enhances membrane permeability (logP ~2.8) but may reduce aqueous solubility. Balance with hydrophilic prodrugs (e.g., phosphate esters) .
  • Metabolism : The fluorine atom blocks para-hydroxylation, extending half-life in microsomal assays (t₁/₂ > 60 min) .
  • Toxicity : Monitor for fluorinated metabolite accumulation (e.g., fluoroacetate) via LC-MS in preclinical tox studies .

Advanced: How to validate target engagement in vivo?

  • PET Tracers : Develop ¹⁸F-labeled analogs for non-invasive imaging (e.g., microPET/CT) in xenograft models .
  • Pharmacodynamic Biomarkers : Measure tumor phospho-protein levels (e.g., p-AKT, p-S6) via multiplex ELISA post-dosing .
  • Rescue Experiments : Co-administer a target-specific inhibitor (e.g., erlotinib for EGFR) to confirm on-mechanism efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.